1H-Inden-1-one, 6-(dimethylamino)-2,3-dihydro-

Description

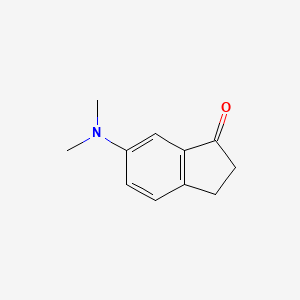

1H-Inden-1-one, 6-(dimethylamino)-2,3-dihydro- is a bicyclic ketone derivative with a partially saturated indenone backbone. Its structure features a dimethylamino (-N(CH₃)₂) substituent at the 6-position and a ketone group at the 1-position of the dihydroindene ring (Figure 1). The dimethylamino group likely enhances solubility and electronic properties, distinguishing it from other substituted indenones .

Figure 1: Hypothetical structure of 1H-Inden-1-one, 6-(dimethylamino)-2,3-dihydro- (derived from analogs in ).

Structure

3D Structure

Properties

CAS No. |

58161-22-1 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6-(dimethylamino)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H13NO/c1-12(2)9-5-3-8-4-6-11(13)10(8)7-9/h3,5,7H,4,6H2,1-2H3 |

InChI Key |

KXXBCLXQAHWNIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(CCC2=O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the reaction of indanone with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or am

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of dihydroindenone derivatives is critical for modulating electronic and steric properties. Key comparisons include:

†Calculated based on molecular formula C₁₁H₁₃NO.

Key Insights:

- The methoxy group (electron-donating) may improve stability but reduce solubility compared to dimethylamino .

- The dimethylamino group’s basicity could enhance solubility in acidic environments and serve as a hydrogen bond acceptor, relevant for drug design .

Amino-Functionalized Dihydroindenones

Amino and alkylamino substituents influence pharmacological and physicochemical profiles:

Key Insights:

- Amino groups at non-6 positions (e.g., 2 or 4) may direct reactivity toward electrophilic substitution or hydrogen bonding .

- The dimethylamino group at position 6 could mimic structural motifs in psychoactive substances (e.g., cathinones), suggesting possible CNS activity .

Benzylidene-Dihydroindenone Derivatives

Benzylidene-functionalized analogs demonstrate structural versatility and bioactivity:

Key Insights:

- Benzylidene groups introduce π-conjugation, altering UV-Vis absorption and redox properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare 6-(dimethylamino)-2,3-dihydro-1H-inden-1-one and its analogs?

- Methodological Answer : Derivatives of 1H-inden-1-one are commonly synthesized via nucleophilic substitution or Friedel-Crafts acylation. For amino-substituted analogs (e.g., 2-amino derivatives), reductive amination or condensation reactions are effective, as seen in structurally similar compounds like (2S)-2-amino-2,3-dihydro-1H-inden-1-one . Fluorinated analogs (e.g., 6-fluoro derivatives) may involve electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction . Key steps include purification via column chromatography and characterization using spectroscopic techniques.

Q. How is the molecular structure of 6-(dimethylamino)-2,3-dihydro-1H-inden-1-one confirmed experimentally?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact molecular weight confirmation. For example, analogs like 2-[(3-fluorophenyl)methylene]-2,3-dihydro-1H-inden-1-one have been analyzed using NIST spectral databases .

- Infrared (IR) Spectroscopy : Functional groups (e.g., carbonyl, amino) are identified via characteristic absorption bands, as demonstrated for 2,3-dihydro-1H-inden-1-one (C=O stretch ~1700 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. ORTEP-III visualizes 3D molecular geometry, critical for confirming stereochemistry .

Q. What safety protocols are recommended for handling amino-substituted indenones in the laboratory?

- Methodological Answer :

- Consult safety data sheets (SDS) for related compounds, such as 2,3-dihydro-2,5-dimethyl-1H-inden-1-one, which advise using fume hoods, nitrile gloves, and eye protection .

- In case of exposure, immediate measures include rinsing with water (15 minutes for skin/eye contact) and seeking medical attention with SDS documentation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve stereochemical ambiguities in 6-(dimethylamino)-2,3-dihydro-1H-inden-1-one?

- Methodological Answer :

- Data Collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron radiation or Cu-Kα sources.

- Structure Solution : SHELXD or SHELXS phases the data, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, undefined bond stereocenters in analogs like 2-[(3-fluorophenyl)methylene]-2,3-dihydro-1H-inden-1-one are resolved using iterative refinement cycles .

- Validation : Check R-factors (<5%) and residual electron density maps to confirm stereochemical accuracy .

Q. What computational approaches predict the physicochemical properties of 6-(dimethylamino)-2,3-dihydro-1H-inden-1-one?

- Methodological Answer :

- LogP Calculation : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity. For example, analogs with fluorine substituents show logP variations from 3.9 (3-fluorophenyl) to 4.2 (4-fluorophenyl) .

- Topological Polar Surface Area (TPSA) : Tools like OpenBabel calculate TPSA to predict solubility and membrane permeability. Amino-substituted indenones typically exhibit TPSA ~43 Ų .

- DFT Simulations : Gaussian or ORCA optimize geometries and compute electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

Q. How should researchers address contradictions between experimental and computational spectroscopic data for amino-substituted indenones?

- Methodological Answer :

- Isomer Identification : Undefined stereocenters (e.g., in 2-[(3-fluorophenyl)methylene]-2,3-dihydro-1H-inden-1-one) may cause discrepancies. Use chiral HPLC or vibrational circular dichroism (VCD) to isolate enantiomers .

- Dynamic Effects : NMR line broadening due to conformational flexibility (e.g., rotatable bonds) requires variable-temperature experiments .

- Calibration : Validate computational models (e.g., DFT-IR) against experimental spectra of structurally characterized analogs .

Q. What strategies optimize the synthesis of 6-(dimethylamino)-2,3-dihydro-1H-inden-1-one to reduce byproduct formation?

- Methodological Answer :

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity. For fluorinated analogs, Lewis acids (e.g., AlCl₃) improve Friedel-Crafts acylation yields .

- Reaction Monitoring : In-situ techniques like FTIR or LC-MS track intermediate formation and adjust conditions in real time .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™) to remove unreacted reagents, as demonstrated in amino-substituted indenone syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.